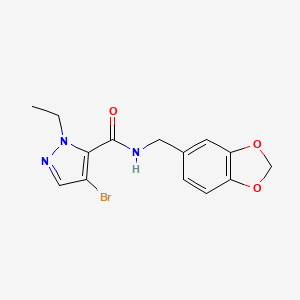
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, also known as BDBPC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDBPC belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by modulating various signaling pathways. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide inhibits the PI3K/Akt/mTOR pathway and activates the p38 MAPK pathway. In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide inhibits the NF-κB pathway and activates the Nrf2 pathway. In neurodegenerative disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide activates the PI3K/Akt pathway and inhibits the JNK pathway.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide induces apoptosis and inhibits cell proliferation. In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In neurodegenerative disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide protects neurons from oxidative stress and prevents neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments are its high potency and selectivity. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have high efficacy in various studies, making it a promising candidate for further research. However, the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments are its limited solubility and stability. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is not very stable under certain conditions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide and its effects on various signaling pathways. Lastly, more in vivo studies are needed to assess the efficacy and safety of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is another area where N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has shown potential, as it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to protect neurons from oxidative stress and prevent neuronal death.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-2-18-13(10(15)7-17-18)14(19)16-6-9-3-4-11-12(5-9)21-8-20-11/h3-5,7H,2,6,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPFFUFYPEMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740103.png)

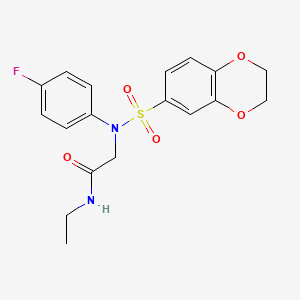
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4740123.png)

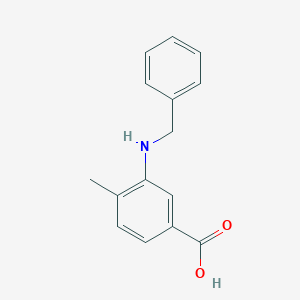
![4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4740140.png)
![ethyl 4-[(1,3-benzothiazol-2-ylthio)methyl]-2-(1,3-benzoxazol-2-ylamino)-5-pyrimidinecarboxylate](/img/structure/B4740150.png)
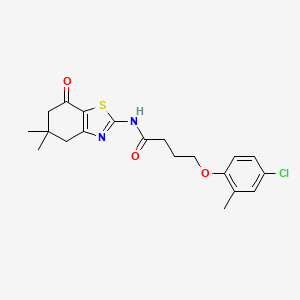
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4740170.png)
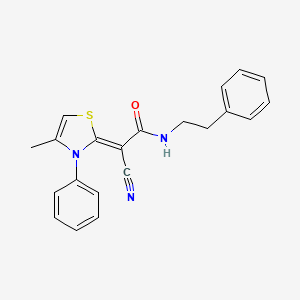
![3-ethoxy-13,13-dimethyl-13,14-dihydro-5H-acenaphtho[1',2':5,6]thiopyrano[4,3-c]quinoline-5-thione](/img/structure/B4740188.png)
![N-(4-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4740189.png)
![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)